molecular formula C25H33FN4O B2748872 (4-(4-Cyclohexylpiperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326899-83-5

(4-(4-Cyclohexylpiperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2748872
CAS No.: 1326899-83-5
M. Wt: 424.564
InChI Key: WXSMFWUUJVCNLZ-UHFFFAOYSA-N
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Description

The compound (4-(4-Cyclohexylpiperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a unique combination of cyclohexylpiperazine, fluoroquinoline, and piperidine moieties, which may contribute to its potential pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Cyclohexylpiperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Fluoroquinoline Core: The synthesis begins with the preparation of the fluoroquinoline core. This can be achieved through the cyclization of appropriate aniline derivatives with fluorinated ketones under acidic conditions.

    Introduction of the Cyclohexylpiperazine Moiety: The next step involves the nucleophilic substitution reaction where cyclohexylpiperazine is introduced to the fluoroquinoline core. This is typically done using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Attachment of the Piperidine Group: Finally, the piperidine moiety is attached through a nucleophilic substitution reaction, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The fluoro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxides of the piperidine and piperazine rings.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in medicinal chemistry.

Biology

Biologically, the compound may exhibit significant activity against various pathogens due to its quinoline core. It can be used in the development of new antimicrobial or antiviral agents.

Medicine

In medicine, the compound’s potential pharmacological effects, such as anticancer or neuroprotective activities, are of great interest. It can be investigated for its ability to interact with specific biological targets, such as enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-(4-Cyclohexylpiperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of pathogens. The piperazine and piperidine moieties may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methylpiperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a cyclohexyl group.

    (4-(4-Phenylpiperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of (4-(4-Cyclohexylpiperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone lies in its cyclohexylpiperazine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, potentially leading to unique therapeutic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-cyclohexylpiperazin-1-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN4O/c26-19-9-10-23-21(17-19)24(22(18-27-23)25(31)30-11-5-2-6-12-30)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h9-10,17-18,20H,1-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSMFWUUJVCNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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